1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a piperidine ring.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that molecules containing a thiazole ring, like this compound, can behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are essential for its interaction with biomolecules . The compound’s interactions with enzymes such as topoisomerase II can lead to significant biochemical effects, including DNA double-strand breaks and cell cycle arrest .
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with topoisomerase II can result in DNA damage, leading to cell cycle arrest and apoptosis . Additionally, the compound’s potential anti-inflammatory and antimicrobial properties can impact cellular responses to inflammation and infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various enzymes and proteins . For instance, its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis . The compound may also inhibit or activate other enzymes, influencing biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained effects on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including DNA damage and cell death . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, its interaction with metabolic enzymes can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects . Understanding the compound’s transport and distribution mechanisms is essential for optimizing its use in biomedical applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, influencing gene expression and cell cycle regulation . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiazole or piperidine rings.
Reduction: This process can be used to reduce specific functional groups, altering the compound’s reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
- 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
- 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-2-carboxylic acid
Comparison: Compared to its analogs, 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid exhibits unique reactivity and biological activity due to the specific positioning of the carboxylic acid group. This positioning influences its interaction with molecular targets and its overall stability .
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQOXDSSWJFEEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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